molecular formula C12H13Cl2FN2O B3461949 1-(dichloroacetyl)-4-(2-fluorophenyl)piperazine

1-(dichloroacetyl)-4-(2-fluorophenyl)piperazine

Cat. No. B3461949
M. Wt: 291.15 g/mol
InChI Key: LBMHWUOKIQNWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dichloroacetyl)-4-(2-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It is a piperazine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

The exact mechanism of action of 1-(dichloroacetyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. This compound has been shown to modulate the activity of these systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of oxidative stress. These effects are believed to underlie this compound's therapeutic potential.

Advantages and Limitations for Lab Experiments

1-(dichloroacetyl)-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, including its potential toxicity and the need for further investigation into its long-term effects.

Future Directions

Future research on 1-(dichloroacetyl)-4-(2-fluorophenyl)piperazine should focus on further elucidating its mechanism of action, as well as investigating its potential use in the treatment of various neurological and psychiatric disorders. In addition, studies should be conducted to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Furthermore, research should be conducted to optimize the synthesis method of this compound to increase its yield and purity.

Scientific Research Applications

1-(dichloroacetyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2,2-dichloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2FN2O/c13-11(14)12(18)17-7-5-16(6-8-17)10-4-2-1-3-9(10)15/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMHWUOKIQNWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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